Perfomedil
描述
Perfomedil (CAS: 92268-40-1; molecular formula: C₁₉H₂₉NO₄) is a synthetic vasodilator derived from its parent compound, buflomedil. It acts as an alpha-adrenergic receptor antagonist, preferentially targeting postjunctional alpha₂-adrenoceptors in vascular smooth muscle while also inhibiting prejunctional alpha₂-adrenoceptors in adrenergic nerves . This dual mechanism enhances vasodilation and modulates neurotransmitter release, making it effective in improving peripheral blood flow. Unlike non-selective alpha-blockers, this compound’s selectivity for alpha₂ receptors may reduce side effects like reflex tachycardia .
属性
CAS 编号 |
92268-40-1 |
|---|---|
分子式 |
C19H29NO4 |
分子量 |
335.4 g/mol |
IUPAC 名称 |
4-(3-methylpiperidin-1-yl)-1-(2,4,6-trimethoxyphenyl)butan-1-one |
InChI |
InChI=1S/C19H29NO4/c1-14-7-5-9-20(13-14)10-6-8-16(21)19-17(23-3)11-15(22-2)12-18(19)24-4/h11-12,14H,5-10,13H2,1-4H3 |
InChI 键 |
KMXVFCRYIUCLRS-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)CCCC(=O)C2=C(C=C(C=C2OC)OC)OC |
规范 SMILES |
CC1CCCN(C1)CCCC(=O)C2=C(C=C(C=C2OC)OC)OC |
同义词 |
CRL 41 034 CRL 41034 CRL-41034 |
产品来源 |
United States |
准备方法
帕福美狄可以通过多种合成途径合成。 一种常用的方法是在特定条件下,使1-丁酮与3-甲基-1-哌啶基和2,4,6-三甲氧基苯基反应 。 工业生产方法通常涉及使用优化反应条件进行大规模合成,以确保高产率和纯度 .
化学反应分析
科学研究应用
帕福美狄具有广泛的科学研究应用:
化学: 它被用作涉及α-肾上腺素阻滞剂的研究中的参考化合物。
生物学: 帕福美狄用于研究α-肾上腺素拮抗作用对各种生物系统的影響。
作用机制
帕福美狄通过拮抗α1-和α2-肾上腺素受体发挥作用。在血管平滑肌中,它是一种相对弱的α-肾上腺素阻滞剂,对突触后α2-肾上腺素受体具有优先作用。 在肾上腺神经中,它抑制突触前α2-肾上腺素受体,并置换储存的神经递质 .
相似化合物的比较
Buflomedil (Parent Compound)
Buflomedil, the parent compound of Perfomedil, shares a similar pharmacological profile but differs in receptor selectivity. Both compounds antagonize alpha₁- and alpha₂-adrenoceptors, but this compound exhibits stronger preferential activity against alpha₂-adrenoceptors. In canine saphenous vein studies, this compound demonstrated weaker overall alpha-blocking potency but greater specificity for postjunctional alpha₂ receptors compared to buflomedil .
| Parameter | This compound | Buflomedil |
|---|---|---|
| Selectivity | Preferential alpha₂ antagonism | Balanced alpha₁/alpha₂ blockade |
| Potency | Moderate (weaker in vascular muscle) | Higher overall potency |
| Molecular Formula | C₁₉H₂₉NO₄ | Not provided in evidence |
Perhexiline (Vasodilator)
Perhexiline (CAS: 6621-47-2; C₁₉H₃₅N) is another vasodilator but operates via calcium channel blockade rather than adrenoceptor antagonism . Unlike this compound, Perhexiline is non-selective and primarily used for angina pectoris. Its simpler molecular structure (lack of oxygen-containing groups) may contribute to differences in pharmacokinetics and side effect profiles.
| Parameter | This compound | Perhexiline |
|---|---|---|
| Mechanism | Alpha₂-adrenoceptor antagonist | Calcium channel blocker |
| Indications | Peripheral circulation disorders | Angina pectoris |
| Molecular Weight | 335.44 g/mol | 269.49 g/mol |
| Key Side Effects | Hypotension, dizziness | Hepatotoxicity, neuropathy |
Other Alpha-Adrenergic Antagonists
Pharmacokinetic and Pharmacodynamic Considerations
- Absorption/Distribution: this compound’s molecular weight (~335 g/mol) and polar groups (NO₄) suggest moderate bioavailability compared to smaller molecules like Perhexiline .
- Metabolism/Excretion: Limited data, but structural analogs like buflomedil undergo hepatic metabolism, suggesting similar pathways for this compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
